molecular formula C20H22N2O4 B4066158 3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate

3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate

Cat. No. B4066158
M. Wt: 354.4 g/mol
InChI Key: VHOBVYPCCPUPDA-UHFFFAOYSA-N
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Description

3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name, TMAQ, and has been the focus of numerous studies due to its unique properties and potential applications.

Scientific Research Applications

Catalysis and Hydrolysis

Research on ester hydrolysis catalyzed by bases including quinoline reveals the significance of basic catalysis in biochemical processes. For instance, the study by Bender and Turnquest (1957) provides an understanding of how quinoline and similar compounds act as catalysts in the hydrolysis of esters, a reaction relevant to enzymatic processes in biology (Bender & Turnquest, 1957).

Corrosion Inhibition

Quinoxalines, structurally related to quinolinyl acetates, have been studied for their corrosion inhibition properties, as demonstrated by Zarrouk et al. (2014), who used quantum chemical calculations to establish the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Antimalarial Activity

Quinoline derivatives have been explored for their antimalarial properties, as seen in the work of Werbel et al. (1986), where they synthesized and studied the antimalarial activity of quinoline analogs, highlighting the potential of these compounds in medical research (Werbel et al., 1986).

Esterase Activity Substrates

The design of stable chromogenic substrates for esterases utilizing p-nitrophenyl acetate, as discussed by Levine, Lavis, and Raines (2008), underscores the importance of nitrophenyl derivatives in developing tools for biochemical assays (Levine, Lavis, & Raines, 2008).

Chemical Sensing

A chemosensor based on Schiff base for sensing cyanide, as studied by Na et al. (2014), highlights the application of nitrophenyl derivatives in chemical sensing and environmental monitoring (Na et al., 2014).

properties

IUPAC Name

[3,3,6-trimethyl-2-(4-nitrophenyl)-2,4-dihydro-1H-quinolin-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-5-10-17-16(11-12)19(26-13(2)23)20(3,4)18(21-17)14-6-8-15(9-7-14)22(24)25/h5-11,18-19,21H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOBVYPCCPUPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(C2OC(=O)C)(C)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,6-Trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate
Reactant of Route 2
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3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate
Reactant of Route 3
3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate
Reactant of Route 4
3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate
Reactant of Route 5
3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate
Reactant of Route 6
3,3,6-trimethyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydro-4-quinolinyl acetate

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